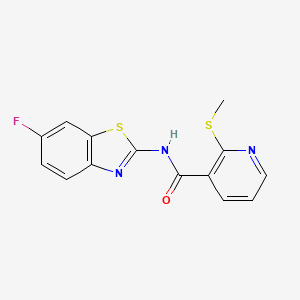

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 6-position and a pyridine-3-carboxamide group bearing a methylsulfanyl moiety at the 2-position. The fluorine atom likely enhances metabolic stability and bioavailability, while the methylsulfanyl group may influence electronic properties and binding interactions.

Properties

CAS No. |

786721-17-3 |

|---|---|

Molecular Formula |

C14H10FN3OS2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C14H10FN3OS2/c1-20-13-9(3-2-6-16-13)12(19)18-14-17-10-5-4-8(15)7-11(10)21-14/h2-7H,1H3,(H,17,18,19) |

InChI Key |

ZVFBLGBDGQPBLB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |

solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: Starting with a suitable aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Nicotinamide Moiety: The nicotinamide part can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Methylthio Substitution: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolating agents like methylthiolate salts.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the nicotinamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6-Fluorobenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted benzothiazole carboxamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Observations:

Substituent Effects: The 6-fluoro substitution in the target compound contrasts with the 6-chloro analog (1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide). Fluorine’s smaller atomic radius and higher electronegativity may improve target selectivity compared to chlorine.

Biological Activity: While the 6-chloro analog demonstrates antiproliferative activity, the target compound’s fluorine substitution and methylsulfanyl group suggest a divergent mechanism, possibly targeting kinases or metabolic enzymes. However, explicit pharmacological data remains unpublished. PB-22, an indole-based analog, highlights the importance of heterocyclic cores in receptor binding, though its cannabinoid activity is unrelated to benzothiazoles.

Synthetic and Analytical Challenges :

- Structural validation of such compounds relies on crystallographic refinement (e.g., SHELXL) and validation tools to address disorder or twinning. The absence of crystallographic data for the target compound limits mechanistic insights.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure combines a benzothiazole ring with a pyridine moiety and a methylthio substituent, suggesting potential biological activities that are being explored in medicinal chemistry.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H10FN3OS2 |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 786721-17-3 |

| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |

| InChI Key | ZVFBLGBDGQPBLB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : Compounds like this often inhibit specific enzymes that play crucial roles in cellular processes.

- Receptor Binding : The compound may bind to particular receptors, modulating their activity and influencing signaling pathways.

- Cellular Signaling Interference : By interfering with cellular signaling pathways, it can affect cell proliferation and survival.

Biological Activity

Research indicates that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole derivatives possess antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Benzothiazole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Effects

Some research indicates that benzothiazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific data on this compound's efficacy is still being gathered.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide:

- Study on Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of various benzothiazole derivatives, showing that compounds with fluorine substitutions often exhibited enhanced potency against Gram-positive bacteria .

- Anticancer Research : Research involving benzothiazole derivatives has indicated their ability to inhibit cell growth in various cancer lines. For instance, a derivative similar to this compound showed significant apoptosis induction in breast cancer cells .

- Inflammation Modulation : Investigations into the anti-inflammatory properties of related compounds have suggested that they can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in vitro .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide?

- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For benzothiazole-pyridine hybrids, critical parameters include:

- Temperature : Reactions often proceed at 60–100°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the benzothiazole core, while ethanol or dichloromethane aids in intermediate purification .

- Catalysts : Use of coupling agents like EDCI/HOBt improves amide bond formation between the benzothiazole and pyridine-carboxamide moieties .

- Yield Optimization : Pilot reactions with varying stoichiometric ratios (1:1 to 1:1.2) of benzothiazole and pyridine precursors are recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and computational techniques:

- NMR : Analyze and NMR shifts to verify fluorine coupling (δ ~160 ppm for C-F) and methylsulfanyl protons (δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula , with fragmentation patterns confirming the benzothiazole-pyridine linkage .

- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with analogs (e.g., N-(6-bromo-1,3-benzothiazol-2-yl) derivatives ).

Q. What purification strategies are effective for this compound?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates; reverse-phase HPLC (C18 column, acetonitrile/water) for final purification .

- Recrystallization : Ethanol or methanol at 4°C yields high-purity crystals, leveraging the compound’s moderate solubility in alcohols .

Advanced Research Questions

Q. How does the fluorine substituent on the benzothiazole ring influence biological activity?

- Methodological Answer : Fluorine enhances pharmacokinetics by:

- Lipophilicity Modulation : Compare logP values of fluorinated vs. non-fluorinated analogs (e.g., 6-fluoro vs. 6-H benzothiazoles) to assess membrane permeability .

- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to evaluate resistance to oxidative defluorination .

- Target Binding : Molecular docking studies suggest fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., EGFR) .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-carboxamide derivatives?

- Methodological Answer :

- Assay Standardization : Replicate cytotoxicity (MTT) and enzyme inhibition (IC) assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Structural Analog Comparison : Benchmark against compounds like N-(6-chloro-1,3-benzothiazol-2-yl) analogs to isolate substituent-specific effects .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions that may skew activity data .

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- Docking Simulations : Employ AutoDock Vina to map interactions between the methylsulfanylpyridine group and ATP-binding pockets (e.g., CDK2) .

- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA on a dataset of 20+ benzothiazole derivatives to correlate substituents (e.g., 6-F, 2-SCH) with inhibitory potency .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the benzothiazole-pyridine scaffold in aqueous vs. lipid bilayer environments .

Q. What are the challenges in analyzing the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS. The methylsulfanyl group may oxidize to sulfoxide, requiring antioxidants (e.g., ascorbate) in formulation .

- Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy; fluorinated benzothiazoles generally exhibit superior stability vs. chloro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.